Physical and chemical properties of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Physical and chemical properties of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
An In-depth Technical Guide to (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (Cbz-L-alaninal)
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, commonly known as Cbz-L-alaninal. This chiral aldehyde is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the presence of a reactive aldehyde functionality and a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's characteristics, synthesis, and applications.
Introduction
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, referred to throughout this guide as Cbz-L-alaninal, is a derivative of the amino acid L-alanine. The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is reduced to an aldehyde. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecules, most notably peptide mimetics and enzyme inhibitors. The Cbz group provides stability during synthetic transformations and can be selectively removed under specific conditions, while the aldehyde allows for a variety of subsequent chemical modifications.
Physicochemical Properties
Cbz-L-alaninal is a white solid at room temperature.[1] Due to the potential for oxidation and degradation of the aldehyde functional group, it is recommended to store the compound in a freezer.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | Inferred from similar compounds |
| Storage Temperature | Keep in freezer | [1] |
Chemical Structure and Reactivity
The reactivity of Cbz-L-alaninal is dictated by its three primary functional components: the aldehyde, the carbamate, and the benzyl group.
-
Aldehyde Group: The aldehyde is the most reactive site for nucleophilic attack. It can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol (Cbz-L-alaninol), and the formation of imines, acetals, and cyanohydrins. This reactivity is central to its use in constructing larger molecules.
-
Carbamate Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the amine. It is stable to many reagents but can be readily removed by catalytic hydrogenolysis.[4] This deprotection strategy is widely employed in peptide synthesis.
-
Stereochemistry: The molecule possesses a chiral center at the carbon alpha to the aldehyde group, with the (S)-configuration derived from natural L-alanine. Maintaining this stereochemical integrity is often crucial for the biological activity of the final synthetic target.
Spectroscopic Profile
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-9.7 ppm. - Aromatic protons of the benzyl group multiplet around δ 7.3 ppm. - Methylene protons (CH₂) of the benzyl group singlet around δ 5.1 ppm. - Methine proton (CH) multiplet. - Methyl protons (CH₃) doublet. |
| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 200-205 ppm. - Carbamate carbonyl carbon signal around δ 156 ppm. - Aromatic carbon signals between δ 127-136 ppm. - Methylene carbon of the benzyl group around δ 67 ppm. - Alpha-carbon and methyl carbon signals in the aliphatic region. |
| Infrared (IR) | - Strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - Strong C=O stretching band for the carbamate around 1680-1700 cm⁻¹. - N-H stretching band for the carbamate around 3300 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic groups. |
| Mass Spectrometry | - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 207 or 208, respectively. |
Synthesis and Purification
The most common and logical synthetic route to Cbz-L-alaninal is the oxidation of its corresponding alcohol, (S)-2-(benzyloxycarbonylamino)-1-propanol (Cbz-L-alaninol).
Conceptual Synthesis Workflow
Caption: General synthetic pathway to Cbz-L-alaninal.
Step-by-Step Experimental Protocol (Exemplary)
Step 1: Synthesis of Cbz-L-alaninol from L-alanine
This is a two-step process involving the protection of the amine group of L-alanine followed by the reduction of the carboxylic acid.
-
N-protection of L-alanine: L-alanine is reacted with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide) to yield N-Cbz-L-alanine.[4]
-
Reduction of N-Cbz-L-alanine: The resulting Cbz-protected amino acid is then reduced to the corresponding alcohol, Cbz-L-alaninol. A common reducing agent for this transformation is sodium borohydride.[5]
Step 2: Oxidation of Cbz-L-alaninol to Cbz-L-alaninal
Mild oxidation of the primary alcohol is required to avoid over-oxidation to the carboxylic acid.
-
Reaction Setup: A solution of Cbz-L-alaninol in a suitable solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidizing Agent: A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) is added at a controlled temperature (typically low temperatures for Swern oxidation).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is quenched and worked up to remove the oxidant byproducts. The crude Cbz-L-alaninal is then purified, typically by flash column chromatography on silica gel.
Applications in Drug Development
The aldehyde functionality in Cbz-L-alaninal makes it a valuable precursor for the synthesis of protease inhibitors. Many protease inhibitors are designed as "transition-state analogs," and peptide aldehydes can mimic the tetrahedral intermediate formed during peptide bond hydrolysis by the enzyme.
Mechanism as a Protease Inhibitor Precursor
Sources
- 1. (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester | 111955-03-4 [sigmaaldrich.com]
- 2. 111955-03-4 CAS Manufactory [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]
